3-(2-Methylfuran-3-yl)-6-[5-(3-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-(2-Methylfuran-3-yl)-6-[5-(3-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazole core substituted with a 2-methylfuran-3-yl group at position 3 and a 5-(3-nitrophenyl)furan-2-yl moiety at position 4.
For example, compounds with furan substituents are often prepared by reacting 4-amino-5-substituted-1,2,4-triazole-3-thiols with appropriate carboxylic acids or acyl chlorides under phosphoryl chloride (POCl₃) catalysis . Structural characterization relies on IR, NMR, and mass spectrometry, with key spectral features including NH/ SH stretching (IR) and aromatic proton signals (¹H-NMR) .
Properties
IUPAC Name |
3-(2-methylfuran-3-yl)-6-[5-(3-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N5O4S/c1-10-13(7-8-26-10)16-19-20-18-22(16)21-17(28-18)15-6-5-14(27-15)11-3-2-4-12(9-11)23(24)25/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBFFLLRLGZFIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylfuran-3-yl)-6-[5-(3-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This step often involves the cyclization of a hydrazine derivative with a suitable nitrile under acidic or basic conditions.
Introduction of the Furan Rings: The furan rings can be introduced through a series of electrophilic aromatic substitution reactions, where the nitrophenyl group is added via nitration of the furan ring.
Final Assembly: The final step involves the coupling of the triazole-thiadiazole core with the substituted furan rings, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amine is a common reaction, which can be achieved using hydrogenation or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst, or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, 3-(2-Methylfuran-3-yl)-6-[5-(3-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promise as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a potential candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure makes it suitable for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 3-(2-Methylfuran-3-yl)-6-[5-(3-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The triazole and thiadiazole rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 3-nitrophenyl substituent (as in the target compound and 5E) enhances bioactivity, particularly against Mycobacterium tuberculosis (MIC <0.50 µg/mL) .
- Thermal Stability : Compounds with methoxy or methyl groups (e.g., 20a) exhibit higher melting points (160–200°C), suggesting improved crystallinity .
- Spectral Trends : Aromatic protons in ¹H-NMR typically appear at δ 7.0–8.5 ppm, while C=N stretching in IR occurs near 1600 cm⁻¹ .
Pharmacological Activity Comparison
Key Insights :
- The target compound’s 3-nitrophenyl and furan substituents may synergize for dual anti-tubercular and anticancer activity, as seen in structurally related compounds .
- Thione derivatives (e.g., 5E) exhibit superior antimicrobial activity due to enhanced sulfur-mediated interactions with biological targets .
Biological Activity
The compound 3-(2-Methylfuran-3-yl)-6-[5-(3-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS Number: 709000-92-0) is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 393.38 g/mol. The structure features a triazole ring fused with a thiadiazole moiety, along with substituted furan rings, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.38 g/mol |
| CAS Number | 709000-92-0 |
Anticancer Activity
Recent studies have indicated that compounds containing triazole and thiadiazole moieties exhibit promising anticancer properties. For instance, a study by Bera et al. demonstrated that derivatives of triazoles can inhibit thymidine phosphorylase (TP), an enzyme linked to tumor angiogenesis and growth. The compound was assessed for its IC50 values against various cancer cell lines, showing significant inhibition of TP activity, which is crucial for cancer progression .
The proposed mechanism of action involves the non-competitive inhibition of thymidine phosphorylase. Molecular docking studies suggest that the compound binds effectively to the active site of TP, disrupting its function and leading to reduced angiogenesis and tumor growth . Additionally, the presence of nitrophenyl and furan substituents may enhance the lipophilicity and bioavailability of the compound, facilitating better interaction with cellular targets.
Cytotoxicity Studies
In vitro cytotoxicity evaluations using standard assays (e.g., MTT assay) have shown that this compound exhibits selective toxicity towards cancer cells while demonstrating low toxicity towards normal fibroblast cells (3T3). This selectivity is critical for developing therapeutic agents that minimize adverse effects on healthy tissues .
Study 1: Inhibition of Thymidine Phosphorylase
In a recent study involving various derivatives of triazoles and thiadiazoles, the compound was found to have an IC50 value comparable to known TP inhibitors. The study emphasized the need for structural optimization to enhance potency and selectivity .
Study 2: Antimicrobial Activity
Another aspect investigated was the antimicrobial potential of this compound. Preliminary results indicated that derivatives show activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
